n-((4-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Description

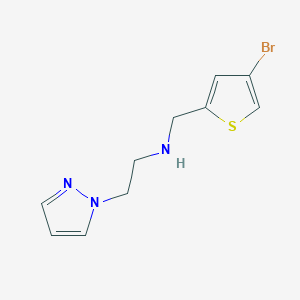

n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a bromothiophene- and pyrazole-containing amine derivative. Structurally, it consists of a 2-(1H-pyrazol-1-yl)ethan-1-amine backbone substituted with a (4-bromothiophen-2-yl)methyl group at the nitrogen atom.

Key structural features include:

- A pyrazole ring, contributing to hydrogen bonding and π-π stacking interactions.

- A flexible ethanamine linker, allowing conformational adaptability for target binding.

Properties

Molecular Formula |

C10H12BrN3S |

|---|---|

Molecular Weight |

286.19 g/mol |

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C10H12BrN3S/c11-9-6-10(15-8-9)7-12-3-5-14-4-1-2-13-14/h1-2,4,6,8,12H,3,5,7H2 |

InChI Key |

DVKLMZSVVVOSPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCNCC2=CC(=CS2)Br |

Origin of Product |

United States |

Biological Activity

The compound n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, identified by its CAS number 1153747-35-3, is a derivative of pyrazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is CHBrNS, with a molecular weight of 272.16 g/mol. The structure features a bromothiophene moiety linked to a pyrazole group via a methylene bridge.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 272.16 g/mol |

| CAS Number | 1153747-35-3 |

| Density | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Research on similar pyrazole derivatives has shown promising antimicrobial properties. For instance, compounds with the pyrazole scaffold have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromothiophene group may enhance this activity through increased lipophilicity and potential interaction with bacterial membranes.

Anticancer Properties

Studies indicate that pyrazole derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Certain pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a related pyrazole compound against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests that n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine could have similar or enhanced activity due to structural similarities.

- Anticancer Research : In vitro studies conducted on pyrazole derivatives showed inhibition of cell proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating potent anticancer properties that may be applicable to n-((4-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine.

- Neuroprotective Study : A recent investigation into neuroprotective agents found that compounds with a similar thiophene-pyrazole structure were effective in reducing oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of the pyrazole nitrogen (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-4-amine) significantly impacts electronic properties. For example, 1-methyl substitution (CAS 1153747-35-3) increases hydrophobicity compared to the unsubstituted pyrazole in the target compound .

- Bromothiophene vs. Other Heterocycles : Replacing bromothiophene with benzimidazole (e.g., in ) or thiazole () alters π-conjugation and redox behavior .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.